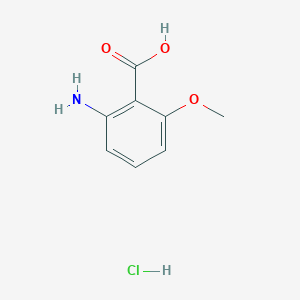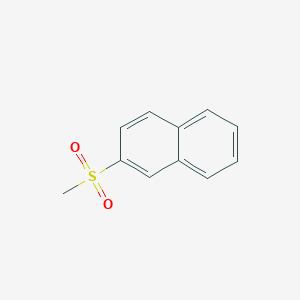![molecular formula C8H13NO3S B11895897 (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 87951-99-3](/img/structure/B11895897.png)
(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-8-Oxa-4-thia-1-azaspiro[45]decane-2-carboxylic acid is a complex heterocyclic compound featuring a spiro structure with oxygen, sulfur, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: These compounds share the sulfur and nitrogen heteroatoms and exhibit similar reactivity.
Oxazoles: These compounds contain oxygen and nitrogen in a five-membered ring, similar to the structure of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid.
Spiro Compounds: These compounds feature a spiro structure, which is a common characteristic.
Uniqueness
®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid is unique due to its combination of a spiro structure with oxygen, sulfur, and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87951-99-3 |
|---|---|
Formule moléculaire |
C8H13NO3S |
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
(3R)-8-oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c10-7(11)6-5-13-8(9-6)1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
Clé InChI |
JBSSRIXLYROGNF-LURJTMIESA-N |
SMILES isomérique |
C1COCCC12N[C@@H](CS2)C(=O)O |
SMILES canonique |
C1COCCC12NC(CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)


![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)







